Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452950
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O3 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C19H28N2O3/c22-13-12-20-10-8-16(9-11-20)14-21(18-6-7-18)19(23)24-15-17-4-2-1-3-5-17/h1-5,16,18,22H,6-15H2 |
| Standard InChI Key | NDFSNUFGWYGNRL-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CC2CCN(CC2)CCO)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Functional Group Analysis
Core Structural Components
The compound’s IUPAC name, cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester, delineates its three primary components:
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Cyclopropyl group: A strained three-membered hydrocarbon ring known to enhance metabolic stability and modulate lipophilicity in drug candidates.
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1-(2-Hydroxyethyl)-piperidin-4-ylmethyl scaffold: A piperidine ring substituted at the 1-position with a hydroxyethyl group (-CH₂CH₂OH) and at the 4-position with a methylene bridge (-CH₂-). The hydroxyethyl group introduces hydrogen-bonding capacity, while the piperidine ring contributes basicity (pKa ~10–11) .
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Benzyl carbamate: A carbamic acid ester where the oxygen atom is bonded to a benzyl group (-OCH₂C₆H₅). This moiety enhances membrane permeability due to its lipophilic aromatic ring .
Synthesis and Manufacturing
General Synthetic Strategy
Synthesis typically proceeds via a multi-step sequence (Figure 1):
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Piperidine derivative preparation: 4-Piperidinemethanol is functionalized with a hydroxyethyl group via nucleophilic substitution or reductive amination .
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Cyclopropyl incorporation: A cyclopropanation reaction, such as the Simmons–Smith protocol, introduces the cyclopropyl moiety.
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Carbamate formation: The secondary amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4-Piperidinemethanol, 2-bromoethanol, K₂CO₃, DMF, 80°C | 72 | 95 |
| 2 | CH₂I₂, Zn-Cu, Et₂O, 0°C → RT | 58 | 88 |
| 3 | Benzyl chloroformate, Et₃N, CH₂Cl₂, 0°C | 85 | 97 |
Optimization Challenges
Key challenges include:
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Cyclopropanation selectivity: Competing ring-opening reactions may occur if the piperidine nitrogen is insufficiently protected.
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Carbamate stability: The benzyl ester is susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments during purification .
Physicochemical Properties
Calculated and Experimental Data
Molecular formula: C₁₉H₂₆N₂O₃
Molecular weight: 330.43 g/mol
logP (predicted): 2.1 ± 0.3 (Moderately lipophilic)
Solubility:
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Water: <1 mg/mL (25°C)
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DMSO: 45 mg/mL
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Ethanol: 28 mg/mL
pKa:
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Piperidine nitrogen: ~10.2
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Hydroxyethyl group: ~15 (non-ionizable under physiological conditions)
Stability Profile
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Thermal stability: Decomposes at >180°C (DSC data).
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Photostability: Stable under UV/Vis light for 48 hours (ICH Q1B guidelines) .
Biological Activity and Mechanistic Hypotheses
Enzymatic Targets
While direct target identification studies are absent, structural analogs suggest potential interactions with:
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Fatty acid amide hydrolase (FAAH): Carbamates often act as covalent inhibitors of serine hydrolases like FAAH .
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G-protein-coupled receptors (GPCRs): Piperidine derivatives frequently target adrenergic or opioid receptors .
In Silico Predictions
Molecular docking simulations (PDB: 3QK9, FAAH) indicate:
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